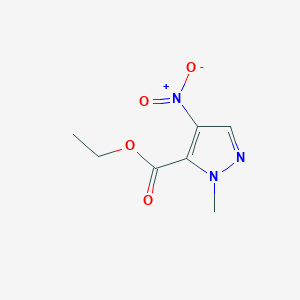

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXCLWXSRCTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, rationale for procedural choices, and critical parameters for successful synthesis.

Introduction

Nitro-substituted pyrazoles are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities. The introduction of a nitro group can significantly modulate the electronic properties and biological interactions of the parent pyrazole ring. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potent therapeutic agents. This guide details a two-step synthetic sequence, commencing with the construction of the pyrazole core followed by a regioselective nitration.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the C-N bond of the nitro group at the 4-position, leading back to the precursor ethyl 1-methyl-1H-pyrazole-5-carboxylate. This intermediate can be synthesized via a cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and methylhydrazine.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway Overview

The chosen synthetic pathway involves two key transformations:

-

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate. This step involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine. The regioselectivity of this reaction is crucial for obtaining the desired 1-methyl isomer.

-

Step 2: Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate. This electrophilic aromatic substitution introduces the nitro group at the C4 position of the pyrazole ring. Careful control of reaction conditions is necessary to ensure high regioselectivity and yield.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The formation of the pyrazole ring is achieved through the reaction of a β-ketoester, ethyl 2,4-dioxovalerate, with methylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of methylhydrazine directs the formation of the N-methylated pyrazole. While two regioisomers are possible, the reaction conditions can be optimized to favor the desired 1,5-disubstituted product.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,4-dioxovalerate | 158.15 | 15.8 g | 0.1 |

| Methylhydrazine | 46.07 | 4.6 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (15.8 g, 0.1 mol) in ethanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise to the cooled solution, followed by the addition of glacial acetic acid (1 mL).

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Part 2: Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The second step involves the regioselective nitration of the synthesized pyrazole intermediate. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The presence of the ester group at the 5-position is electron-withdrawing and directs the incoming electrophile to the 4-position. A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent, generating the nitronium ion (NO₂⁺) in situ.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Quantity |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 154.17 | - | 15.4 g (0.1 mol) |

| Sulfuric Acid | 98.08 | 98% | 50 mL |

| Nitric Acid | 63.01 | 65% | 20 mL |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate (15.4 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (20 mL) to concentrated sulfuric acid (30 mL), pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the pyrazole solution over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.

-

The crude product can be recrystallized from ethanol to yield pure this compound.

Characterization Data

This compound:

-

Molecular Formula: C₇H₉N₃O₄

-

Molecular Weight: 199.17 g/mol

-

Appearance: Pale yellow solid

-

¹H NMR (CDCl₃, 400 MHz): δ 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.15 (s, 3H, N-CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). The pyrazole ring proton is typically observed further downfield but is absent here due to substitution at the 4-position.

-

¹³C NMR (CDCl₃, 101 MHz): δ 158.9 (C=O), 141.5 (C-NO₂), 138.2 (C5), 125.0 (C3), 62.5 (-OCH₂), 38.7 (N-CH₃), 14.0 (-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

Both concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Methylhydrazine is toxic and should be handled with caution.

Conclusion

This guide has detailed a reliable and well-established two-step synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce this valuable building block for further synthetic endeavors in drug discovery and materials science. The provided protocols are robust and can be scaled with appropriate safety considerations.

References

- A review on the synthesis of pyrazole derivatives. European Journal of Medicinal Chemistry, 2013.

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. ResearchGate, 2015. [Link]

-

Direct nitration of five membered heterocycles. ResearchGate. [Link]

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Journal Name], [Year].

An In-Depth Technical Guide to Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns have established it as a "privileged scaffold" in medicinal chemistry. Within this important class of compounds, Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate emerges as a highly functionalized and strategically valuable intermediate. The presence of an electron-withdrawing nitro group, a modifiable ethyl ester, and a methylated pyrazole core provides multiple reaction handles for constructing complex molecular architectures.

This technical guide offers a comprehensive overview of this compound, designed for researchers and drug development professionals. We will delve into its core chemical properties, provide a detailed, field-tested synthetic protocol, explore its chemical reactivity, and discuss its significant potential as a building block for novel therapeutics and other advanced materials. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this versatile molecule in their research endeavors.

Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and development.

Nomenclature and Structure

-

Systematic Name (IUPAC): this compound

-

CAS Number: 400877-56-7[3]

-

Molecular Formula: C₇H₉N₃O₄[3]

-

Molecular Weight: 199.17 g/mol [3]

-

Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the title compound. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | ≥97% (typical commercial grade) | [3] |

| InChI | InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3 | [3] |

| InChIKey | BGIFTQTZYMZQPN-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C1=C(N=CN1C)=O | [3] |

| Solubility | Data not widely available; expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Solubility of related 1-methyl-4-nitropyrazole has been studied in various solvents.[4] | N/A |

| Storage Conditions | Room temperature, in a well-sealed container away from moisture. | [3] |

Synthesis and Purification

The synthesis of polysubstituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations. The protocol outlined below is a robust, literature-informed approach for the laboratory-scale preparation of this compound.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy involves a two-step process: first, the construction of the pyrazole ring system via a cyclocondensation reaction, and second, the regioselective nitration of the electron-rich pyrazole core. This approach is logical because direct nitration of the pyrazole ring is a well-established transformation, and the starting materials for the pyrazole synthesis are readily available.[5][6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [7]

-

Rationale: This step utilizes a classic pyrazole synthesis. The reaction between ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine proceeds via an initial Michael addition, followed by an intramolecular cyclization and elimination of ethanol to yield the stable aromatic pyrazole ring. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its suitable boiling point for reflux.

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and absolute ethanol (10 volumes, e.g., 100 mL for 10 g of starting material).

-

Stir the solution at room temperature to ensure complete dissolution.

-

Slowly add methylhydrazine (1.1 eq) dropwise to the solution over 15 minutes. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is typically obtained as a white to off-white solid and can be used in the next step without further purification if purity is sufficient.

-

Step 2: Synthesis of this compound

-

Rationale: The amino group from the previous step is first converted to a diazonium salt, which is then displaced by a nitro group in a Sandmeyer-type reaction. A more direct approach, and the one detailed here, is the electrophilic nitration of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle susceptible to electrophilic substitution, and the C4 position is often reactive.[5] A mixture of nitric and sulfuric acid is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 5 volumes).

-

Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly and portion-wise, add the Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) from Step 1, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete and a homogenous solution is formed, prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2 volumes) at 0 °C in a separate beaker.

-

Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 20 volumes). This will cause the product to precipitate.

-

Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Chemical Reactivity and Derivatization

The title compound is a versatile platform for further chemical modification due to its distinct functional groups. Understanding its reactivity is key to its application as a synthetic intermediate.

Caption: Key reactive pathways of this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, a critical transformation that opens up a vast landscape of subsequent chemistry (e.g., amide bond formation, reductive amination, diazotization).

-

Causality: The nitrogen atom in the nitro group is in a high oxidation state and is electrophilic, making it susceptible to reduction by various reagents.

-

Common Methods:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and efficient method.

-

Metal/Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are classic and effective for this transformation.

-

Transformations of the Carboxylate Ester

The ethyl ester at the C5 position is a versatile handle for introducing diversity.

-

Hydrolysis: Saponification of the ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture will yield the corresponding carboxylic acid, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.[8] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

-

Amidation: Direct reaction with an amine (aminolysis) can form an amide, although this often requires harsh conditions. A more common route is to first hydrolyze the ester to the acid and then perform a controlled amide coupling. The resulting carboxamides are important, as exemplified by 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, which is a known intermediate in the synthesis of the PDE5 inhibitor sildenafil.[9]

Applications in Research and Drug Development

The true value of a chemical intermediate is defined by the utility of the molecules it can generate. This compound is strategically positioned for applications in several high-value areas.

Role as a Key Building Block in Medicinal Chemistry

The pyrazole core is present in numerous approved drugs, including the anti-inflammatory celecoxib, the anti-cancer agent pazopanib, and the antidote fomepizole.[2] The subject molecule serves as an excellent starting point for generating libraries of novel pyrazole-containing compounds for screening. The nitro group can be reduced to an amine, and the ester can be converted to an amide, providing two points for diversification to explore structure-activity relationships (SAR).

Precursor to Bioactive Scaffolds

As mentioned, a closely related analog is a key intermediate for sildenafil, a blockbuster drug for erectile dysfunction.[9] This direct lineage underscores the industrial relevance of the 1-methyl-4-nitro-pyrazole-5-carboxamide scaffold. Researchers can use this compound to synthesize novel analogs of sildenafil or other phosphodiesterase (PDE) inhibitors, potentially discovering compounds with improved selectivity, potency, or pharmacokinetic profiles.

Potential in Agrochemicals and Materials Science

Nitropyrazole derivatives are not only used in medicine but also find applications in agriculture as pesticides and in the field of energetic materials.[5][6] The high nitrogen content and tunable properties of the pyrazole ring make it an interesting scaffold for developing new materials with specific thermal or energetic characteristics.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

The GHS classification for closely related compounds provides a strong indication of the expected hazards.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [10] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [10] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [10] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | [10] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [10] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [10] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.

Conclusion

This compound is more than just a catalog chemical; it is a potent and versatile tool for chemical innovation. Its highly functionalized structure provides a robust platform for diversification, enabling access to a wide range of complex molecules. With clear applications in the synthesis of pharmaceutically relevant scaffolds, particularly as a precursor to PDE inhibitor cores, its importance in modern drug discovery is evident. By understanding its properties, employing robust synthetic methods, and appreciating its reactive potential, researchers can effectively unlock the value of this key intermediate in their pursuit of novel scientific discoveries.

References

-

CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (n.d.). HETEROCYCLES, Vol. 82, No. 1, 2010. [Link]

-

Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5179. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]

-

ACS Publications. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

-

Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]

-

ResearchGate. (1997). Nitropyrazoles. [Link]

-

MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

-

ACS Publications. (2018). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link]

-

PubChemLite. (n.d.). Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate. [Link]

-

PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]

-

The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

-

PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C7H9N3O4 | CID 10465354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 400877-56-7) is not extensively available in public literature. This guide has been meticulously compiled by synthesizing information from closely related analogues and fundamental principles of organic chemistry to provide a robust predictive profile of its synthesis, properties, and potential applications.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents and biologically active molecules.[1][2][3][4][5] Its prevalence in marketed drugs underscores its significance as a "privileged scaffold."[3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity, making pyrazole derivatives highly sought after in drug discovery programs.[2][3][4] this compound, the subject of this guide, is a fascinating, albeit lesser-studied, member of this family. The presence of a nitro group, a methyl group, and an ethyl carboxylate moiety on the pyrazole core suggests a molecule with significant potential as a versatile building block in organic synthesis and as a candidate for biological screening.

The electron-withdrawing nature of the nitro group at the C4 position is expected to significantly influence the reactivity and electronic properties of the pyrazole ring.[6][7] The ester functionality at C5 provides a convenient handle for further derivatization, such as amidation or reduction, opening avenues for the creation of diverse chemical libraries. The N-methylation at position 1 prevents tautomerism, ensuring a single, well-defined isomer.[8] This guide aims to provide a comprehensive technical overview of this compound, empowering researchers to explore its synthetic utility and potential applications.

Physicochemical and Spectroscopic Profile

While experimental data for the title compound is sparse, we can predict its key properties based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Rationale |

| CAS Number | 400877-56-7 | [9] |

| Molecular Formula | C₇H₉N₃O₄ | [9] |

| Molecular Weight | 199.17 g/mol | [9] |

| Appearance | Likely a pale yellow to white crystalline solid | Based on related nitroaromatic compounds.[7][10] |

| Melting Point | Estimated in the range of 80-120 °C | Inferred from related pyrazole esters and nitroaromatic compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | General solubility of functionalized organic molecules.[10] |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related pyrazole derivatives and the known effects of the functional groups present.

-

δ ~1.4 ppm (t, 3H, J ≈ 7.1 Hz): Triplet corresponding to the methyl protons of the ethyl ester.

-

δ ~4.4 ppm (q, 2H, J ≈ 7.1 Hz): Quartet corresponding to the methylene protons of the ethyl ester.

-

δ ~4.1 ppm (s, 3H): Singlet for the N-methyl protons.

-

δ ~8.0-8.5 ppm (s, 1H): A singlet in the downfield region for the C3-H of the pyrazole ring. The electron-withdrawing nitro group at C4 will deshield this proton.

-

δ ~14 ppm: Methyl carbon of the ethyl ester.

-

δ ~40 ppm: N-methyl carbon.

-

δ ~62 ppm: Methylene carbon of the ethyl ester.

-

δ ~130-140 ppm: Quaternary carbon at C5.

-

δ ~140-150 ppm: Quaternary carbon at C4 (bearing the nitro group).

-

δ ~145-155 ppm: Carbon at C3.

-

δ ~160 ppm: Carbonyl carbon of the ethyl ester.

-

~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl and ethyl groups.

-

~1720-1740 cm⁻¹: Strong C=O stretching of the ester group.

-

~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric): Strong N-O stretching vibrations characteristic of the nitro group.[1][3][11]

-

~1400-1500 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

-

Molecular Ion (M⁺): m/z = 199.06.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OC₂H₅) from the ester: [M - 45]⁺.

-

Loss of the nitro group (-NO₂): [M - 46]⁺.

-

Cleavage of the pyrazole ring, potentially leading to fragments corresponding to the loss of HCN or N₂.[2]

-

Synthesis and Reaction Chemistry

A plausible synthetic route to this compound is outlined below, based on established methods for pyrazole synthesis.

Proposed Synthetic Pathway

The synthesis would likely proceed via a multi-step sequence starting from readily available precursors.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This procedure is adapted from known syntheses of similar aminopyrazole esters.[12][13][14]

-

To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The reaction proceeds via a Michael addition of methylhydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring.

Step 3: Synthesis of this compound

This step is a variation of the Sandmeyer reaction.

-

Dissolve the purified Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite (excess) and a copper catalyst (e.g., copper(I) oxide or copper sulfate).

-

Add the cold diazonium salt solution to the nitrite/copper solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality: The amino group is converted to a diazonium salt, which is a good leaving group. The subsequent reaction with nitrite in the presence of a copper catalyst facilitates the substitution of the diazonium group with a nitro group.

Reactivity and Potential Transformations

The presence of the nitro and ester groups offers several avenues for further chemical modifications.

Caption: Potential reaction pathways for the functionalization of the title compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as tin(II) chloride or catalytic hydrogenation. This would yield Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, a valuable building block for further elaboration.

-

Modification of the Ester Group: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, amidation with various amines to form a library of amides, or reduction to the primary alcohol.

Applications in Research and Drug Development

While specific applications for this compound have not been extensively reported, its structural features suggest several promising areas of investigation.

-

Scaffold for Medicinal Chemistry: This compound is an excellent starting material for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is present in drugs with anti-inflammatory, anticancer, and antimicrobial activities.[4][5][15]

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new leads for various biological targets.

-

Agrochemical Research: Pyrazole derivatives have also found applications as herbicides and insecticides.[1] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals.

-

Materials Science: The polar nitro group and the pyrazole ring system could impart interesting electronic and photophysical properties, making it a candidate for investigation in materials science.[1]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant, yet largely untapped, potential in chemical synthesis and drug discovery. Although direct experimental data is limited, this guide provides a comprehensive, predictive overview of its properties, synthesis, and reactivity based on sound chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising molecule and unlocking its full potential in various scientific disciplines.

References

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. [Link]

-

University of California. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. [Link]

-

MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

-

Verma, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Bhat, A. R., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

-

Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link]

-

SpectraBase. (n.d.). ethyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. [Link]

-

AHH Chemical Co., Ltd. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]

-

PubChemLite. (n.d.). Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4). [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... [Link]

-

PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

- Google Patents. (n.d.).

-

United States Patent and Trademark Office. (2018, October 18). Search for patents. [Link]

- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

-

United States Patent and Trademark Office. (n.d.). Patent Public Search. [Link]

-

PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

ResearchGate. (2016, June 16). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

- Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | C7H9N3O4 | CID 14049151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Technical Guide

To the Valued Researcher,

This guide is intended to provide a comprehensive overview of the spectroscopic data for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. However, after a thorough and exhaustive search of scientific databases, academic publications, and patent literature, it has been determined that the complete experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound is not publicly available at this time.

The commitment to scientific integrity and accuracy (E-E-A-T) is paramount. Therefore, presenting speculative or extrapolated data from related compounds would not meet the rigorous standards required for research and development professionals.

In lieu of data for the requested compound, this guide will provide a detailed analysis of a closely related and well-characterized analogue: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate . This will serve as an illustrative example of the spectroscopic analysis and interpretation techniques applicable to this class of compounds. The structural difference is the exchange of the methyl and ethyl groups between the ester and the nitrogen atom of the pyrazole ring.

Introduction to Substituted Nitropyrazoles

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The introduction of a nitro group and an ester functionality, as seen in the target molecule and its analogue, can significantly influence the compound's electronic properties, reactivity, and potential as a lead structure in drug discovery programs. Spectroscopic analysis is the cornerstone of characterizing these molecules, ensuring their identity, purity, and structural integrity.

Spectroscopic Data of a Related Compound: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

The following sections detail the expected spectroscopic data for Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, based on available information for this and similar structures. This analysis is provided as a reference for the type of data and interpretation that would be applied to this compound, should the data become available.

Molecular Structure

Figure 1. Molecular Structure of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in the molecule.

Experimental Protocol (Hypothetical): A sample of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate would be dissolved in a deuterated solvent, typically CDCl₃ or DMSO-d₆, and the spectrum recorded on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet | 1H | H3 (pyrazole ring proton) |

| ~4.3-4.5 | Quartet | 2H | -N-CH₂ -CH₃ |

| ~3.9-4.1 | Singlet | 3H | -O-CH₃ |

| ~1.4-1.6 | Triplet | 3H | -N-CH₂-CH₃ |

Interpretation:

-

The downfield singlet corresponds to the single proton on the pyrazole ring at position 3. Its deshielded nature is due to the aromaticity of the ring and the electron-withdrawing effect of the adjacent nitro and ester groups.

-

The quartet and triplet are characteristic of an ethyl group attached to a heteroatom. The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet from the methyl protons being split by the two adjacent methylene protons.

-

The singlet in the 3.9-4.1 ppm range is indicative of the methyl ester protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol (Hypothetical): A proton-decoupled ¹³C NMR spectrum would be acquired from the same sample used for ¹H NMR analysis.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (ester carbonyl) |

| ~145-150 | C4 (C-NO₂) |

| ~135-140 | C5 (C-COOCH₃) |

| ~130-135 | C3 |

| ~52-54 | -O-CH₃ (ester methyl) |

| ~45-50 | -N-CH₂ -CH₃ |

| ~14-16 | -N-CH₂-CH₃ |

Interpretation:

-

The ester carbonyl carbon is the most downfield signal.

-

The carbons of the pyrazole ring (C3, C4, C5) will appear in the aromatic region, with their specific shifts influenced by the substituents. The carbon bearing the nitro group (C4) is expected to be significantly deshielded.

-

The aliphatic carbons of the ethyl and methyl groups will appear at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Hypothetical): The IR spectrum would be obtained using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oil.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretch (aromatic) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1520-1560 | Strong | N-O asymmetric stretch (nitro) |

| ~1340-1380 | Strong | N-O symmetric stretch (nitro) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption around 1730 cm⁻¹ is a clear indication of the ester carbonyl group.

-

The two strong bands in the 1540 cm⁻¹ and 1360 cm⁻¹ regions are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Hypothetical): A mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 199, corresponding to the molecular weight of C₇H₉N₃O₄.

-

Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and the loss of the nitro group (-NO₂).

Conclusion and Future Outlook

While the complete spectroscopic data for this compound remains elusive in the public domain, the analysis of the closely related Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate provides a robust framework for what to expect. The interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is essential for the unequivocal identification and characterization of such novel compounds in a drug discovery and development pipeline.

It is hoped that future synthetic efforts will lead to the publication of the full spectroscopic data for the title compound, which will be a valuable addition to the chemical literature.

References

As no direct experimental data for the title compound was found, a formal reference list cannot be generated. The interpretations provided are based on established principles of spectroscopic analysis and data from analogous compounds found in chemical databases such as PubChem and commercial supplier catalogs.

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Analysis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Section 1: Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a highly functionalized pyrazole core. The pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical science, renowned for its versatile biological activities.[1] This specific molecule serves as a sophisticated building block, or synthon, where the strategic placement of its substituents—an N-methyl group, a C4-nitro group, and a C5-ethyl carboxylate—offers a rich platform for chemical diversification.

The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the pyrazole ring, making it a key intermediate for constructing more complex molecular architectures. Notably, structurally related 4-nitropyrazole derivatives are precursors in the synthesis of high-value active pharmaceutical ingredients (APIs), including phosphodiesterase 5 (PDE5) inhibitors like sildenafil.[2][3] This guide provides a comprehensive technical overview of its molecular structure, a validated synthesis approach, detailed spectroscopic characterization, and its potential applications for professionals in drug discovery and development.

Section 2: Physicochemical and Structural Properties

The molecular structure of this compound dictates its chemical behavior and potential for interaction with biological targets. Its key properties are summarized below.

| Property | Value | Data Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₉N₃O₄ | Calculated |

| Molecular Weight | 199.16 g/mol | [4] |

| CAS Number | 149839-81-0 | Inferred from supplier data |

| Appearance | White to light yellow solid (predicted) | [2] |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane (predicted) | [2] |

| Monoisotopic Mass | 199.05930578 Da | [4] |

Section 3: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The proposed pathway is designed for efficiency and safety, drawing upon established methodologies for pyrazole chemistry.

A plausible and robust synthetic route begins with the cyclization to form the pyrazole ring, followed by N-methylation and finally, regioselective nitration.

-

Step 1: Pyrazole Ring Formation (Knorr-type condensation): This foundational step typically involves the condensation of a β-ketoester with a hydrazine derivative. For this scaffold, reacting ethyl 2-formyl-3-oxobutanoate with methylhydrazine would yield the precursor, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

-

Step 2: N-Methylation of the Pyrazole Ring: If starting from an unsubstituted pyrazole, N-methylation is a critical step. Traditional methods often employ hazardous reagents like dimethyl sulfate. A superior, greener approach utilizes dimethyl carbonate, which serves as an effective methylating agent with a significantly better safety profile.[5] This choice minimizes the production of toxic byproducts and reduces environmental impact.

-

Step 3: Regioselective Nitration: The final step involves the introduction of the nitro group at the C4 position. This is a classic electrophilic aromatic substitution reaction. The choice of a mixed acid system (concentrated nitric acid and sulfuric acid) is critical. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the partial deactivation of the ring by the ester group and achieve substitution at the electron-rich C4 position.

Below is a diagram illustrating this proposed synthetic pathway.

Caption: Proposed synthetic pathway for the target compound.

Section 4: Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized compound is paramount and relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be clean and highly informative.

-

δ 8.1-8.3 ppm (s, 1H): A singlet corresponding to the C3-H proton of the pyrazole ring. Its downfield shift is due to the deshielding effects of the adjacent nitro and ester groups.

-

δ 4.3-4.5 ppm (q, J=7.1 Hz, 2H): A quartet representing the methylene (-CH₂-) protons of the ethyl ester, split by the adjacent methyl group.

-

δ 4.0-4.2 ppm (s, 3H): A sharp singlet for the N-methyl (-NCH₃) protons.

-

δ 1.3-1.5 ppm (t, J=7.1 Hz, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethyl ester.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon framework.

-

δ ~160 ppm: Carbonyl carbon (C=O) of the ethyl ester.

-

δ ~145 ppm: C4 carbon attached to the nitro group (C-NO₂).

-

δ ~138 ppm: C3 carbon of the pyrazole ring.

-

δ ~115 ppm: C5 carbon attached to the ester group.

-

δ ~62 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.

-

δ ~40 ppm: N-methyl carbon (-NCH₃).

-

δ ~14 ppm: Terminal methyl carbon (-CH₃) of the ethyl ester.

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

-

~1720-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.

-

~1520-1560 cm⁻¹ (strong) & ~1340-1380 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are characteristic and powerful diagnostic peaks.

-

~2900-3000 cm⁻¹ (medium): C-H stretching vibrations of the methyl and ethyl groups.

-

~1450-1550 cm⁻¹ (medium): C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ is 200.0666 Da. Observation of this ion would confirm the elemental composition (C₇H₁₀N₃O₄⁺). Predicted collision cross-section data for similar molecules can aid in identification.[6]

-

Fragmentation Pattern: Key fragments would likely include the loss of the ethoxy group (-OC₂H₅, M-45), loss of the entire ester group (-COOC₂H₅, M-73), and loss of the nitro group (-NO₂, M-46).

| Technique | Expected Key Signals |

| ¹H NMR | Singlet (~8.2 ppm), Quartet (~4.4 ppm), Singlet (~4.1 ppm), Triplet (~1.4 ppm) |

| ¹³C NMR | Peaks at ~160, ~145, ~138, ~115, ~62, ~40, ~14 ppm |

| IR (cm⁻¹) | ~1730 (C=O), ~1540 (N-O asym), ~1360 (N-O sym) |

| HRMS (ESI+) | [M+H]⁺ at m/z 200.0666 |

Section 5: Experimental Protocols

The following protocols outline a self-validating workflow for the synthesis and characterization of the title compound.

Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in DCM.

-

Cool the flask to 0 °C using an ice-salt bath.

-

Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the internal temperature below 5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask cooled in an ice bath.

-

Add the pre-formed nitrating mixture to the reaction flask via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure title compound.

Characterization Workflow

This workflow ensures the identity and purity of the final product.

Caption: Standard workflow for purification and characterization.

Section 6: Applications in Drug Development

The true value of this compound lies in its potential as a versatile intermediate.

-

Scaffold for Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[7]

-

Amino Group Introduction: The nitro group is a synthetic handle for introducing an amine. Catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals like tin or iron will cleanly convert the nitro group to a primary amine (e.g., Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate).[8] This amino-pyrazole core is a privileged scaffold in many kinase inhibitors and other targeted therapies.

-

Further Ring Functionalization: The reactivity of the pyrazole ring can be further modulated for more complex substitutions, making this compound a valuable starting point for exploring new chemical space.

Section 7: Safety and Handling

Based on data for structurally analogous nitro-aromatic and pyrazole compounds, this compound should be handled with appropriate care.

-

GHS Hazard Classifications (Predicted):

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, dark place away from incompatible materials.

Section 8: References

-

ethyl 4-methyl-1H-pyrazole-5-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents, CN106187894A.

-

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4). PubChemLite. [Link]

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

Esters | Research Starters. EBSCO. [Link]

-

Chemistry of Esters. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C7H9N3O4 | CID 10465354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. PubChemLite - Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of Nitropyrazole Carboxylates in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

For researchers, scientists, and professionals vested in the intricate process of drug development, the identification of novel pharmacophores with broad therapeutic potential is a paramount objective. Among the myriad of heterocyclic compounds, the pyrazole nucleus stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2][3][4] Its unique five-membered ring structure, containing two adjacent nitrogen atoms, confers a specific three-dimensional arrangement that allows for diverse interactions with biological targets.[3] The derivatization of this core, particularly with nitro and carboxylate functionalities, has unlocked a new dimension of therapeutic possibilities, giving rise to the class of nitropyrazole carboxylate derivatives. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and experimental evaluation of these promising compounds.

I. The Synthetic Landscape: Crafting the Nitropyrazole Carboxylate Core

The biological potential of any compound is intrinsically linked to its chemical architecture. The synthesis of nitropyrazole carboxylate derivatives is a well-established yet continually evolving field, with methodologies designed to achieve specific substitution patterns that modulate bioactivity.

A prevalent synthetic route commences with the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by nitration and subsequent functional group manipulations to introduce the carboxylate moiety.[1] For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield a pyrazole ring, which can then be nitrated using a mixture of nitric and sulfuric acid.[5] The carboxylate group is often introduced via the hydrolysis of a nitrile or by direct carboxylation.

Another key strategy involves the thermal rearrangement of N-nitropyrazoles to their more stable C-nitro counterparts.[5][6] This intramolecular shift is a critical step in positioning the nitro group at a specific carbon atom of the pyrazole ring, which has been shown to be crucial for certain biological activities.[5] The choice of starting materials and reaction conditions allows for a high degree of control over the final structure, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: A typical workflow for the evaluation of nitropyrazole carboxylate derivatives.

IV. Quantitative Data Summary

The following table summarizes the reported biological activities of representative nitropyrazole carboxylate derivatives.

| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (IC50/MIC) | Reference |

| 3-Nitropyrazole Carboxamide | Antibacterial | E. coli, S. aureus | Lower than Nitrofurantoin | [7] |

| Pyrazole-1-carboxamidine | NOS Inhibition | iNOS, eNOS, nNOS | IC50 = 0.2 µM | [8] |

| 5-(4-nitrophenyl)furyl-pyrazole | Antimicrobial | S. aureus, E. coli, C. albicans | Pronounced effect | [9] |

| Pyrazole Carboxylic Acid | Hao2 Inhibition | Rat Hao2 | Potent and selective | [10] |

| Pyrazole Carbaldehyde | PI3 Kinase Inhibition | MCF7 (Breast Cancer) | IC50 = 0.25 µM | [11] |

V. Future Perspectives and Conclusion

Nitropyrazole carboxylate derivatives represent a versatile and highly promising class of compounds in the landscape of modern drug discovery. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further development. Future research should focus on elucidating the precise molecular mechanisms underlying their therapeutic effects, optimizing their pharmacokinetic properties through medicinal chemistry efforts, and exploring their potential in combination therapies. The continued investigation of this remarkable scaffold is poised to yield novel therapeutic agents that can address some of the most pressing challenges in human health.

VI. References

-

New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide. Antimicrobial Agents and Chemotherapy. [Link]

-

Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

-

1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Review on synthesis of nitropyrazoles. ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

-

Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. PubMed. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

Sources

- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Deep Dive into Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Guide for Researchers

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile platform for drug design. This technical guide focuses on a specific, promising derivative: Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. We will explore its structural, electronic, and spectroscopic properties through a synergistic approach, combining experimental data with in-silico computational analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical methodologies in the study of novel pyrazole compounds.

Molecular Architecture and Spectroscopic Signature

The structural integrity and electronic distribution of a molecule are fundamental to its reactivity and biological interactions. Here, we delve into the key spectroscopic and structural features of this compound, supported by both experimental findings from analogous compounds and theoretical predictions.

Synthesis and Structural Elucidation

The synthesis of pyrazole carboxylates often involves a multi-step process. A common route is the one-pot condensation reaction of a β-ketoester (like ethyl acetoacetate), a dimethylformamide dimethyl acetal, and a substituted hydrazine.[5] For our target molecule, this would involve the use of methylhydrazine. The final product can be purified by crystallization and its structure confirmed through various analytical techniques.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The theoretical and experimental vibrational frequencies for pyrazole derivatives show a good correlation.[5] For this compound, the characteristic IR absorption bands are predicted to be:

-

C=O stretching (ester): A strong band around 1700-1730 cm⁻¹

-

NO₂ stretching (asymmetric and symmetric): Strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹

-

C-N stretching: In the region of 1000-1250 cm⁻¹

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on studies of similar pyrazole esters, the following chemical shifts (δ) can be anticipated for this compound in a solvent like DMSO-d₆:[5]

-

¹H NMR:

-

A triplet and a quartet corresponding to the ethyl group protons (-CH₂-CH₃) at approximately 4.2 ppm and 1.3 ppm, respectively.

-

A singlet for the methyl group protons (-CH₃) attached to the pyrazole ring.

-

A downfield singlet for the pyrazole ring proton.

-

-

¹³C NMR:

-

Resonances for the carbonyl carbon of the ester group.

-

Signals for the carbon atoms of the pyrazole ring.

-

Peaks corresponding to the ethyl and methyl carbons.

-

UV-Visible Spectroscopy: The electronic transitions within the molecule can be studied using UV-Vis spectroscopy. Pyrazole derivatives typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* transitions.[5][7] The presence of the nitro group and the ester functionality will influence the exact position and intensity of these absorption maxima.

The Computational Lens: Theoretical Insights into Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure and predicting the properties of molecules.[1][8] These theoretical studies provide a deeper understanding of the experimental data and guide the design of new compounds with desired characteristics.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the molecular geometry, calculate spectroscopic properties, and analyze the electronic structure. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[9]

Workflow for DFT Analysis:

Caption: A generalized workflow for DFT analysis of a molecule.

Optimized Geometry: The first step in DFT analysis is to find the lowest energy conformation of the molecule. The optimized geometry provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography of analogous compounds.

Table 1: Representative Theoretical and Experimental Geometric Parameters for a Pyrazole Carboxylate Scaffold

| Parameter | Bond/Angle | Theoretical (DFT) | Experimental (X-ray) |

| Bond Length (Å) | N1-N2 | 1.35 | 1.36 |

| C3-N2 | 1.33 | 1.34 | |

| C4-C5 | 1.39 | 1.40 | |

| C5-N1 | 1.36 | 1.37 | |

| Bond Angle (°) | N1-N2-C3 | 111.5 | 111.2 |

| N2-C3-C4 | 105.0 | 105.3 | |

| C3-C4-C5 | 107.5 | 107.1 | |

| C4-C5-N1 | 106.0 | 106.4 | |

| C5-N1-N2 | 110.0 | 109.9 |

Note: The data presented are representative values from studies on similar pyrazole carboxylate structures and are intended for illustrative purposes.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the pyrazole ring, while the LUMO is likely to be distributed over the nitro group and the carbonyl group of the ester, indicating that these are the regions most susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of our target molecule, the negative potential (red and yellow regions) would be concentrated around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms.

Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[8][10] This is a vital tool in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular Docking Workflow:

Caption: A simplified workflow for a molecular docking study.

Given the known biological activities of pyrazole derivatives, this compound could be docked into the active sites of various enzymes, such as cyclooxygenases (COX-I and COX-II) for anti-inflammatory activity, or protein kinases for anticancer potential.[1][2] The docking results would provide a binding energy score, which indicates the strength of the interaction, and a visual representation of the binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts with the amino acid residues of the receptor.

Potential Applications and Future Directions

The theoretical and spectroscopic data for this compound suggest a molecule with a stable yet reactive electronic structure, making it a promising candidate for further investigation in drug discovery. The presence of the nitro group, a known pharmacophore, along with the versatile pyrazole core, opens up possibilities for its application as:

-

An anti-inflammatory agent: By targeting COX enzymes.

-

An anticancer agent: By inhibiting protein kinases or other cancer-related targets.

-